molecular formula C6H6Br2N2 B13134288 (2,4-Dibromopyridin-3-yl)methanamine

(2,4-Dibromopyridin-3-yl)methanamine

Cat. No.: B13134288
M. Wt: 265.93 g/mol
InChI Key: TYKONWYHUUJYSY-UHFFFAOYSA-N
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Description

(2,4-Dibromopyridin-3-yl)methanamine is a chemical compound offered for research purposes. This compound is classified as a pyridine derivative and is intended for use in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. This chemical serves as a versatile synthetic building block in medicinal chemistry and drug discovery research. The presence of both a reactive amine group and two bromine atoms on the pyridine ring makes it a valuable scaffold for constructing more complex molecules. While specific studies on this exact compound are limited, research on highly similar structures, such as (4-Bromopyridin-3-yl)methanamine, indicates their application as key intermediates in the synthesis of kinase inhibitors, which are important in oncology research . Other related aminopyridine compounds are utilized in the development of potential treatments for diseases such as tuberculosis . The specific substitution pattern of the bromine atoms in the 2 and 4 positions may offer unique reactivity and steric properties for structure-activity relationship (SAR) studies. Safety Notice: This product is strictly for research use and is not intended for personal, medicinal, or household use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(2,4-dibromopyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

TYKONWYHUUJYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)CN)Br

Origin of Product

United States

Preparation Methods

Halogenation of Pyridine Rings

  • A common method involves bromination of pyridine or chloropyridine derivatives using hydrogen bromide or bromine sources under controlled temperature and solvent conditions.
  • For example, 2,6-dichloropyridine can be converted to 2,6-dibromopyridine by treatment with hydrogen bromide gas in anhydrous acetic acid at 110°C for 9 hours, yielding 92% product.
  • Although this example is for 2,6-dibromopyridine, similar halogenation principles apply for preparing 2,4-dibromopyridine derivatives.

Synthetic Routes to (2,4-Dibromopyridin-3-yl)methanamine

Route 1: Direct Aminomethylation of 2,4-Dibromopyridine

  • Starting from 2,4-dibromopyridine, the introduction of a methanamine group at the 3-position can be achieved via nucleophilic substitution or directed lithiation followed by reaction with formaldehyde and ammonia or amine sources.
  • This approach often requires protection of the bromine substituents to avoid side reactions.

Route 2: Synthesis via 3-Aminomethylpyridine Derivatives and Subsequent Bromination

  • An alternative method involves preparing 3-aminomethylpyridine first, then selectively brominating the pyridine ring at positions 2 and 4.
  • Selective bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Route 3: Multi-step Synthesis from Pyridine via Oxidation and Substitution

  • A patented method for related aminopyridine derivatives involves reacting pyridine or pyridinium salts with hydrobromic acid and ammonium salts, followed by controlled oxidation with hydrogen peroxide at elevated temperatures (110-120°C) and pH adjustment to isolate brominated aminopyridines.
  • Although this patent focuses on 3,5-dibromo-4-aminopyridine, the methodology can be adapted for 2,4-dibrominated analogs.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Halogenation of 2,6-dichloropyridine to 2,6-dibromopyridine 2,6-Dichloropyridine + HBr gas in anhydrous acetic acid, moisture excluded 110°C 9 hours 92 Product precipitated by ice quench, filtered, washed, and dried
Preparation of 3,5-dibromo-4-aminopyridine Pyridine + NH4Br + 48% HBr + H2O2, reflux at 110-120°C, pH adjusted with NaOH, extraction with tert-butyl methyl ether 110-120°C 5-8 hours 24-60 Yields vary with ammonium salt used; purification by recrystallization
Aminomethylation (general) Reaction of dibromopyridine with formaldehyde and ammonia or amine under nucleophilic substitution conditions Variable (mild) Few hours Not specified Requires protection of bromine substituents; purification by chromatography

Purification Techniques

  • Extraction with organic solvents such as tert-butyl methyl ether or ethyl acetate is common.
  • Thin-layer chromatography (TLC) is used for monitoring reaction progress and purity.
  • Recrystallization from solvent mixtures like ethyl acetate and petroleum ether (1:15) yields purified products.
  • Chromatographic separation is often necessary to isolate the desired aminomethylated dibromopyridine from side products.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm substitution patterns and the presence of aminomethyl groups.
  • Mass spectrometry (MS) confirms molecular weight and bromine isotopic patterns.
  • Elemental analysis verifies the composition, especially the bromine content.
  • Melting point determination aids in assessing purity.

Research Findings and Notes

  • The yield of dibrominated aminopyridines is sensitive to reaction conditions such as temperature, pH, and oxidant addition rate.
  • Use of ammonium carbonate instead of ammonium bromide can significantly improve yields (up to ~60%) in bromination-aminolysis reactions.
  • Controlled addition of hydrogen peroxide as an oxidant is crucial to avoid over-oxidation or decomposition.
  • The presence of water and moisture exclusion are critical in halogenation steps to prevent side reactions.
  • The bromination pattern (2,4- vs. 3,5-) depends on the starting pyridine derivative and reaction conditions, requiring careful selection of precursors.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Halogenation of pyridine Pyridine or dichloropyridine HBr gas, acetic acid, H2O2 110-120°C, reflux, 5-9 hours 24-92 High selectivity, scalable Moisture sensitive, long reaction
Aminomethylation post-bromination 2,4-Dibromopyridine Formaldehyde, ammonia or amine Mild, variable Not specified Direct introduction of methanamine Requires protection steps
One-pot bromination and amination Pyridine + ammonium salts HBr, H2O2, NaOH 110-120°C, reflux, 5-8 hours 24-60 Combined steps Moderate yields, purification needed

This comprehensive analysis of preparation methods for (2,4-Dibromopyridin-3-yl)methanamine highlights the synthetic challenges and practical solutions documented in the literature and patents. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromopyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridines
  • Pyridine oxides
  • Reduced pyridine derivatives

Scientific Research Applications

(2,4-Dibromopyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and the methanamine group can form bonds with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Brominated Pyridinyl Methanamines

(a) Structural Variations

The position and number of bromine atoms significantly influence electronic and steric properties. Key analogs include:

Compound Name Molecular Formula Substituent Positions Key Features
(6-Bromo-4-methylpyridin-3-yl)methanamine C7H9BrN2 Br at 6, CH3 at 4, NH2 at 3 Methyl group enhances lipophilicity
(3-Bromopyridin-4-yl)methanamine C6H7BrN2 Br at 3, NH2 at 4 Electron-withdrawing Br alters reactivity
(3-Bromopyridin-2-yl)methanamine C6H7BrN2 Br at 3, NH2 at 2 Steric hindrance near NH2 group
  • Target Compound: (2,4-Dibromopyridin-3-yl)methanamine (C6H6Br2N2) has Br atoms at 2 and 4, creating a sterically crowded environment. The dual bromination likely reduces electron density at the pyridine ring, affecting nucleophilic substitution reactions compared to mono-bromo analogs .

Heterocyclic Methanamine Derivatives

(a) Imidazothiazole-Based Methanamines

Compounds like (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (C12H10BrN3S) and N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine exhibit bioactivity:

  • IC50 values for adenosine receptor ligands range from 1.2–1.4 μM, highlighting the role of the methanamine group in receptor binding .
(b) Benzimidazole and Pyridine Hybrids
  • N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and analogs () demonstrate agricultural applications (e.g., seed germination modulation). The dibromopyridine scaffold in the target compound may offer similar versatility in agrochemical design .

Electronic and Steric Effects

  • Solubility : Methanamine derivatives with methyl groups (e.g., ) show higher lipophilicity (logP ~2.1), whereas bromine atoms may increase molecular weight and polar surface area, impacting aqueous solubility .

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